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6-Propoxy-benzofuran-2-carboxylic acid

Cat. No.: B13200670
M. Wt: 220.22 g/mol
InChI Key: PQTCBHPLRXGNLP-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Chemical Research

The benzofuran scaffold, a bicyclic system consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic compounds. scienceopen.comniscair.res.innih.gov Its structural rigidity and the presence of a reactive furan ring make it a versatile building block in organic synthesis. nih.gov The inherent pharmacological importance of this scaffold has made it an attractive target for drug discovery and development. researchgate.net

Numerous clinically approved drugs and compounds under investigation feature the benzofuran moiety, underscoring its therapeutic relevance. researchgate.net These derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.gov The ability of the benzofuran ring system to interact with various biological targets, such as enzymes and receptors, contributes to its broad spectrum of bioactivity. researchgate.net

Overview of Benzofuran-2-carboxylic Acid Derivatives in Contemporary Chemical Literature

Within the broader family of benzofurans, derivatives bearing a carboxylic acid group at the 2-position have emerged as a particularly promising class of compounds. Benzofuran-2-carboxylic acid and its analogues are key intermediates in the synthesis of more complex molecules and often exhibit intrinsic biological activities. glentham.com

Contemporary research has highlighted the potential of these derivatives in various therapeutic areas. For instance, certain benzofuran-2-carboxylic acid derivatives have been investigated as inhibitors of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. epo.org Others have shown potential as Pim-1 kinase inhibitors, which are implicated in several oncogenic processes. amazonaws.com The carboxylic acid functional group often plays a crucial role in the molecule's interaction with its biological target, for example, by forming key hydrogen bonds or salt bridges within an enzyme's active site. amazonaws.com

The synthesis of benzofuran-2-carboxylic acid derivatives has been extensively explored, with numerous methods developed to construct this valuable scaffold. nih.gov These synthetic strategies often involve the cyclization of appropriately substituted phenols and are continually being refined to improve efficiency and yield. nih.gov

Rationale for Focused Investigation of 6-Propoxy-benzofuran-2-carboxylic Acid

While the broader class of benzofuran-2-carboxylic acids has been the subject of considerable research, specific derivatives such as this compound remain less explored. The rationale for a focused investigation into this particular compound stems from the established importance of substituents on the benzene ring of the benzofuran scaffold in modulating biological activity.

The nature and position of substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of an alkoxy group, such as a propoxy group at the 6-position, can alter key parameters like lipophilicity, metabolic stability, and receptor binding affinity. For example, studies on other benzofuran derivatives have shown that the presence and nature of an alkoxy substituent can be crucial for their biological effects. mdpi.com

A focused investigation into this compound would aim to synthesize and characterize this novel compound, and subsequently evaluate its potential biological activities. Based on the known activities of related benzofuran-2-carboxylic acids, this derivative could be a candidate for screening in areas such as oncology, immunology, and infectious diseases. The systematic exploration of such analogues is essential for building a comprehensive understanding of the structure-activity relationships within the benzofuran class and for the discovery of new lead compounds for drug development.

Below is a table summarizing the key properties of the parent compound, Benzofuran-2-carboxylic acid, which provides a baseline for the investigation of its 6-propoxy derivative.

PropertyValue
Molecular FormulaC₉H₆O₃
Molecular Weight162.14 g/mol
Melting Point193-196 °C
AppearanceWhite to light yellow crystalline powder
SynonymsCoumarilic acid, Coumarone-2-carboxylic acid

Data sourced from various chemical suppliers and databases. sigmaaldrich.comchemeo.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O4 B13200670 6-Propoxy-benzofuran-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-2-5-15-9-4-3-8-6-11(12(13)14)16-10(8)7-9/h3-4,6-7H,2,5H2,1H3,(H,13,14)

InChI Key

PQTCBHPLRXGNLP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(O2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 6 Propoxy Benzofuran 2 Carboxylic Acid and Its Precursors

Strategies for Constructing the Benzofuran-2-carboxylic Acid Core

The formation of the benzofuran-2-carboxylic acid nucleus is a key step that has been accomplished through several synthetic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A well-established and effective method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement, also known as the coumarin-benzofuran ring contraction. nih.govdrugfuture.comwikipedia.org This reaction, first reported by William Henry Perkin in 1870, transforms 3-halocoumarins into the desired benzofuran-2-carboxylic acid skeleton in the presence of an alkali hydroxide (B78521). drugfuture.comwikipedia.org The process is general for various 3-halocoumarins and provides a direct route to the target scaffold. nih.gov

The mechanism of the Perkin rearrangement has been a subject of study, with all proposals agreeing on an initial key step. wikipedia.org The reaction is initiated by a base-catalyzed hydrolysis of the lactone ring in the 3-halocoumarin. nih.govnih.govfao.org This ring-opening step generates a phenoxide anion and a carboxylate. nih.govwikipedia.org The subsequent and defining step of the rearrangement involves an intramolecular nucleophilic attack by the newly formed phenoxide anion on the vinyl halide, leading to the formation of the five-membered furan (B31954) ring and displacement of the halide ion. nih.govnih.gov This cyclization results in the contracted benzofuran (B130515) ring system. Final acidification of the reaction mixture protonates the carboxylate salt to yield the free benzofuran-2-carboxylic acid. nih.gov

Traditional methods for carrying out the Perkin rearrangement often require prolonged heating, typically for around three hours at reflux, to achieve high yields. nih.govnih.gov To improve the efficiency of this transformation, microwave-assisted protocols have been developed. nih.govnih.gov The application of microwave irradiation significantly accelerates the reaction, reducing the required time from hours to mere minutes. nih.gov This expedited synthesis not only enhances efficiency but also maintains very high product yields, often quantitative. nih.govnih.gov The reaction is typically performed in ethanol (B145695) with a base like sodium hydroxide, and the optimized microwave conditions allow for rapid and high-throughput synthesis of a variety of benzofuran-2-carboxylic acid derivatives. nih.gov

Table 1: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement

ParameterTraditional MethodMicrowave-Assisted Method
Reaction Time ~ 3 hours5 minutes
Conditions Reflux300W, 79°C
Yield Quantitative~99%
Reference nih.gov, nih.gov nih.gov

Beyond rearrangement reactions, various cyclization strategies are employed to assemble the benzofuran scaffold. nih.gov These methods typically involve the formation of the furan ring from an acyclic precursor already containing the substituted benzene (B151609) moiety.

Acid-catalyzed cyclization represents a common and versatile approach for synthesizing the benzofuran core. nih.govwuxibiology.com This strategy often utilizes aryl ether substrates that undergo intramolecular cyclization under acidic conditions. wuxibiology.com For instance, the cyclization of an acetal (B89532) precursor can be catalyzed by polyphosphoric acid (PPA). wuxibiology.com The mechanism proceeds through the protonation of the acetal, followed by the elimination of an alcohol molecule (e.g., methanol) to form a reactive oxonium ion. wuxibiology.com The aromatic ring then acts as a nucleophile, attacking the oxonium ion to close the ring and form the dihydrobenzofuran intermediate. A final elimination of another alcohol molecule furnishes the aromatic benzofuran ring system. wuxibiology.com Various Brønsted and Lewis acids can be employed to facilitate this type of transformation. nih.gov

Carbonylative cyclizations provide another powerful route to the benzofuran-2-carboxylic acid core. nih.govresearchgate.net A prominent example involves the use of palladium- and copper-catalyzed Sonogashira coupling reactions. nih.govacs.org This methodology typically couples an o-iodophenol with a terminal alkyne. nih.govrsc.org The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization, often promoted by the same catalytic system or by subsequent reaction conditions, to form the benzofuran ring. nih.govrsc.org This approach is highly valued for its ability to introduce diversity at the C2 position of the benzofuran scaffold, depending on the alkyne used in the coupling step. nih.gov

Cyclization Reactions

Heck-Type and Radical Cyclization Approaches

The formation of the benzofuran ring system can be efficiently achieved through palladium-catalyzed intramolecular cyclization reactions, prominently featuring the Heck reaction. nih.gov This methodology typically involves the coupling of an aryl halide with an alkene moiety within the same molecule. nih.gov While direct synthesis of 6-Propoxy-benzofuran-2-carboxylic acid via a Heck-type reaction is not extensively documented, the general strategy provides a powerful tool for constructing the core benzofuran structure. The reaction generally proceeds via oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to form the cyclized product. nih.gov

Radical cyclizations offer an alternative pathway to the benzofuran nucleus. These reactions often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For instance, a single-electron transfer (SET) from a suitable donor to an appropriately substituted precursor can initiate a cascade of events leading to the formation of the benzofuran ring. While specific applications to this compound are not prevalent in the literature, the general principles of radical cyclization represent a valid synthetic strategy for related benzofuran structures.

Intramolecular Electrophilic Cyclizations

Intramolecular electrophilic cyclization is a key strategy for the synthesis of substituted benzofurans. This approach typically involves an alkyne-bearing phenol (B47542) derivative that, upon activation by an electrophile, undergoes cyclization to form the benzofuran ring. A regiospecific synthesis of C6-substituted naphtho[2,1-b]benzofurans has been achieved through an intramolecular 6-endo-dig electrophilic cyclization under acidic conditions, highlighting the utility of this method for controlling substituent placement. tdcommons.org

For the synthesis of a precursor to this compound, a plausible route involves the cyclization of a 2-alkynyl-4-propoxyphenol derivative. The reaction can be initiated by various electrophiles, such as iodine or other halogen sources, leading to the formation of a halo-substituted benzofuran that can be further functionalized.

Reaction Type Starting Material Example Key Reagents Product Type Reference
Heck-Type Cyclizationo-Halogenated cinnamyl etherPd(0) catalyst, baseDihydrobenzofuran (can be oxidized) nih.gov
Intramolecular Electrophilic Cyclization2-Alkynyl-4-propoxyphenolElectrophile (e.g., I2)3-Iodo-6-propoxybenzofuran tdcommons.org

Condensation Reactions (e.g., Friedländer Condensation Derivatives)

The Friedländer condensation is a well-established method for the synthesis of quinolines and their derivatives. While not a direct method for the synthesis of the benzofuran-2-carboxylic acid core itself, it has been employed to construct more complex heterocyclic systems that incorporate a benzofuran moiety. For example, a facile synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported. researchgate.net This process involves the reaction of an amino-benzaldehyde with a β-keto ester to form the quinoline (B57606) ring, where one of the precursors already contains the benzofuran structure. This highlights a modular approach where the benzofuran component is prepared separately and then incorporated into a larger molecular framework via a condensation reaction.

Hydrolysis of Corresponding Esters

The final step in many synthetic routes to this compound involves the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. This transformation is a standard and high-yielding reaction in organic synthesis. The hydrolysis can be carried out under either acidic or basic conditions.

Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like ethanol or methanol (B129727) to ensure solubility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid and excess water. This equilibrium process is driven to completion by using a large excess of water.

Hydrolysis Method Reagents Intermediate Final Product
Basic Hydrolysis (Saponification)1. NaOH or KOH (aq) 2. H3O+Carboxylate saltCarboxylic acid
Acid-Catalyzed HydrolysisH3O+, heatN/ACarboxylic acid

Regioselective Introduction of the 6-Propoxy Moiety

A critical aspect of the synthesis of this compound is the regioselective introduction of the propoxy group at the C-6 position of the benzofuran ring. This is typically achieved through the etherification of a 6-hydroxybenzofuran (B80719) precursor.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is the most common and versatile method for the preparation of ethers, including the propoxy group in the target molecule. nih.govresearchgate.net This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. In the context of synthesizing this compound, the precursor would be a 6-hydroxybenzofuran-2-carboxylic acid ester.

The first step is the deprotonation of the phenolic hydroxyl group at the C-6 position using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide. This phenoxide then reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the desired 6-propoxy ether linkage. The use of an ester form of the benzofuran is crucial to avoid unwanted side reactions with the carboxylic acid group.

Reactant 1 Reactant 2 Base Solvent Product
Ethyl 6-hydroxybenzofuran-2-carboxylate1-BromopropaneK2CO3Acetone or DMFEthyl 6-propoxybenzofuran-2-carboxylate
Ethyl 6-hydroxybenzofuran-2-carboxylate1-IodopropaneNaHTHF or DMFEthyl 6-propoxybenzofuran-2-carboxylate

Functional Group Interconversion Strategies at the C-6 Position

Functional group interconversion provides an alternative strategy for introducing the 6-propoxy group. A common precursor in benzofuran synthesis is a methoxy-substituted derivative, owing to the commercial availability of methoxy-substituted phenols. Therefore, a key step can be the demethylation of a 6-methoxybenzofuran (B1631075) derivative to reveal the 6-hydroxybenzofuran, which can then be propoxylated as described above.

A well-established method for the synthesis of 6-hydroxybenzofuran-2-carboxylic acid starts from 2-hydroxy-4-methoxybenzaldehyde. This undergoes a reaction with chloroacetic acid followed by cyclization to yield 6-methoxybenzofuran-2-carboxylic acid. The crucial functional group interconversion is the subsequent demethylation of the methoxy (B1213986) group. This can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide (BBr3). Once the 6-hydroxybenzofuran-2-carboxylic acid or its ester is obtained, the Williamson ether synthesis can be employed to introduce the propoxy group.

Convergent and Divergent Synthetic Pathways to the Target Compound

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. In contrast, a divergent approach begins with a common intermediate that is progressively modified to yield a variety of related structures, including the target compound.

A potential divergent pathway for this compound could start from a pre-formed 6-hydroxybenzofuran-2-carboxylic acid ester. This common intermediate can then be subjected to various alkylation reactions on the hydroxyl group to produce a library of 6-alkoxy derivatives. This strategy is particularly useful for creating structural analogs for research and development. One-pot strategies for synthesizing 2-bromo-6-hydroxybenzofurans have been reported, which can serve as versatile intermediates for such divergent approaches. rsc.orgkorea.ac.kr

Multi-Step Synthesis Optimization

A plausible multi-step synthesis begins with the propoxylation of 4-hydroxybenzaldehyde (B117250) to form 4-propoxybenzaldehyde (B1265824). This etherification is typically carried out under basic conditions using a propyl halide. The resulting 4-propoxybenzaldehyde can then be formylated at the ortho position to the hydroxyl group (which would be introduced by demethylation if starting from p-anisaldehyde) to yield 2-hydroxy-4-propoxybenzaldehyde. This key intermediate then undergoes cyclization to form the benzofuran ring. One of the classical methods for forming the 2-carboxylic acid functionality is the reaction of the salicylaldehyde (B1680747) with an α-haloacetate, followed by intramolecular cyclization and subsequent hydrolysis of the resulting ester. niscair.res.in

Optimization of such a sequence involves a careful study of each step's reaction conditions, including solvent, temperature, catalyst, and reaction time. For instance, the choice of base and solvent in the initial etherification can significantly impact the yield and side-product formation. Similarly, the conditions for the cyclization step are critical for efficient ring closure.

Table 1: Example of a Multi-Step Synthesis Pathway and Optimization Points

StepReactionKey Optimization Parameters
1Propoxylation of 4-hydroxybenzaldehydeBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone), Temperature, Propylating agent (e.g., 1-bromopropane)
2Ortho-formylationReimer-Tiemann reaction or other formylation methods
3Cyclization with ethyl chloroacetate (B1199739)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Temperature
4Ester HydrolysisBase (e.g., NaOH, KOH), Solvent (e.g., Ethanol/Water), Temperature

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. Several one-pot procedures for the synthesis of benzofuran-2-carboxylic acid derivatives from salicylaldehydes have been developed. researchgate.netscielo.brresearchgate.net

A typical one-pot synthesis for a compound like this compound would start with 2-hydroxy-4-propoxybenzaldehyde. This precursor would be reacted in a single pot with a reagent such as ethyl chloroacetate in the presence of a base. niscair.res.in The reaction proceeds through an initial Williamson ether synthesis to form an intermediate ether, which then undergoes an intramolecular condensation to form the benzofuran ring. The final step in the sequence, the hydrolysis of the ester to the carboxylic acid, can often be accomplished by adding a stronger base and water to the same reaction mixture after the cyclization is complete. scielo.br The efficiency of these one-pot sequences is highly dependent on the compatibility of the reagents and conditions for each step.

Catalytic Systems in this compound Synthesis

Catalysis plays a central role in modern organic synthesis, and the construction of the benzofuran ring is no exception. Transition metal catalysts, in particular, have enabled the development of highly efficient and selective methods for synthesizing benzofurans.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used for the synthesis of benzofurans. nih.govacs.orgdatapdf.comresearchgate.net One of the most powerful methods is the palladium-catalyzed intramolecular cyclization of appropriately substituted phenols. For the synthesis of this compound, a suitable precursor would be a 4-propoxyphenol (B92817) derivative with an alkyne or a vinyl group at the 2-position.

A common strategy involves the Sonogashira coupling of a 2-iodo-4-propoxyphenol with a terminal alkyne, such as propargyl alcohol, followed by a palladium-catalyzed intramolecular cyclization to form the benzofuran ring. scielo.br Another approach is the Heck coupling, where a 2-halophenol is coupled with an alkene.

Table 2: Examples of Palladium-Catalyzed Reactions in Benzofuran Synthesis

Reaction TypeCatalyst/Ligand SystemPrecursorsDescription
Sonogashira Coupling/CyclizationPdCl₂(PPh₃)₂ / CuI2-Iodo-4-propoxyphenol, Terminal alkyneCoupling of the alkyne to the phenol followed by intramolecular attack of the hydroxyl group onto the alkyne.
Heck Coupling/CyclizationPd(OAc)₂ / PPh₃2-Bromo-4-propoxyphenol, AlkeneIntramolecular coupling of the alkene and the phenol to form the benzofuran ring.
C-H Activation/C-O CyclizationPd(OAc)₂2-Aryl-4-propoxyphenolDirect coupling of an ortho C-H bond with the phenolic hydroxyl group. nih.govacs.orgdatapdf.comresearchgate.net

Other Transition Metal Catalysis

While palladium is the most common, other transition metals such as copper, gold, and rhodium have also been effectively used in the synthesis of benzofurans. nih.gov Copper catalysts, in particular, are attractive due to their lower cost and toxicity compared to palladium.

Copper-catalyzed methods often involve the intramolecular cyclization of 2-halophenols with various coupling partners. For instance, a copper-catalyzed Ullmann-type coupling can be used to form the C-O bond of the furan ring. Copper can also catalyze the coupling of o-hydroxy-gem-dibromovinyl benzenes with various nucleophiles to generate 2-substituted benzofurans. nih.gov

Gold and rhodium catalysts are also known to promote the cyclization of alkynylphenols to form benzofurans, often under mild conditions. nih.gov These catalysts activate the alkyne towards nucleophilic attack by the phenolic hydroxyl group.

Table 3: Other Transition Metal Catalysts in Benzofuran Synthesis

Metal CatalystReaction TypePrecursorsDescription
Copper (e.g., CuI, CuBr)Intramolecular Cyclization2-Halo-4-propoxyphenol derivativesPromotes the formation of the C-O bond in the furan ring through various coupling mechanisms. nih.gov
Gold (e.g., AuCl₃)Alkyne Cycloisomerization2-Alkynyl-4-propoxyphenolActivation of the alkyne for intramolecular attack by the hydroxyl group. nih.gov
Rhodium (e.g., [Rh(cod)Cl]₂)Alkyne Cycloisomerization2-Alkynyl-4-propoxyphenolSimilar mechanism to gold catalysis, leading to the formation of the benzofuran ring.

Advanced Spectroscopic and Structural Elucidation of 6 Propoxy Benzofuran 2 Carboxylic Acid

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 6-Propoxy-benzofuran-2-carboxylic acid, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.

The most prominent feature would be the absorptions related to the carboxylic acid group. A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1680-1710 cm⁻¹.

The presence of the aromatic benzofuran (B130515) ring system would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The propoxy group would be identified by the C-H stretching vibrations of the aliphatic chain, expected in the 2850-2960 cm⁻¹ region. Furthermore, the C-O stretching vibrations of the ether linkage in the propoxy group and the furan (B31954) ring are anticipated to appear in the 1000-1300 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (broad)Carboxylic Acid
2850-2960C-H stretch (aliphatic)Propoxy group
>3000C-H stretch (aromatic)Benzofuran ring
1680-1710C=O stretch (strong)Carboxylic Acid
1450-1600C=C stretchBenzofuran ring
1000-1300C-O stretchEther and Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons, the furan proton, and the protons of the propoxy group.

The carboxylic acid proton is expected to be the most deshielded, appearing as a broad singlet at a chemical shift (δ) greater than 12 ppm. The protons on the benzofuran ring system would resonate in the aromatic region (δ 7.0-8.0 ppm). The proton on the furan ring (H-3) is expected to appear as a singlet around δ 7.4-7.6 ppm. The aromatic protons on the benzene (B151609) ring (H-4, H-5, and H-7) will show characteristic splitting patterns based on their coupling with each other.

The protons of the propoxy group will appear in the upfield region. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are expected to resonate around δ 4.0-4.2 ppm as a triplet. The central methylene protons (-CH₂-) of the propyl group would likely appear as a sextet around δ 1.8-2.0 ppm, and the terminal methyl protons (-CH₃) would be observed as a triplet around δ 1.0-1.2 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
>12broad s1HCOOH
7.4-7.6s1HH-3
7.0-8.0m3HAromatic-H
4.0-4.2t2H-O-CH₂-
1.8-2.0sextet2H-CH₂-
1.0-1.2t3H-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic and furan carbons, and the aliphatic carbons of the propoxy group.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the range of δ 165-175 ppm. The carbons of the benzofuran ring system will resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen of the propoxy group (C-6) would be significantly deshielded.

The aliphatic carbons of the propoxy group will appear in the upfield region of the spectrum. The methylene carbon attached to the oxygen atom (-O-CH₂-) is expected around δ 69-71 ppm, the central methylene carbon (-CH₂-) around δ 22-24 ppm, and the terminal methyl carbon (-CH₃) around δ 10-12 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
165-175C=O
110-160Aromatic and Furan Carbons
69-71-O-CH₂-
22-24-CH₂-
10-12-CH₃

Two-Dimensional NMR Techniques for Structural Confirmation

A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the methylene and methyl protons of the propoxy group, confirming their connectivity. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the propoxy group at the C-6 position and the carboxylic acid group at the C-2 position of the benzofuran ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₂O₄), the molecular weight is 220.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 220. The fragmentation pattern would likely involve the loss of the propoxy group or parts of it, and the loss of the carboxylic acid group or related fragments. A prominent fragmentation pathway would be the loss of a propyl radical (•C₃H₇), leading to a fragment ion at m/z 177. Another characteristic fragmentation would be the loss of a carboxyl group (•COOH), resulting in a fragment at m/z 175. Further fragmentation of the benzofuran ring system would also be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
220[M]⁺
177[M - C₃H₇]⁺
175[M - COOH]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement, which helps in confirming its molecular formula. The technique can distinguish between compounds with the same nominal mass but different elemental compositions, offering a high degree of confidence in structural identification. In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with high precision. This data is invaluable for confirming the successful synthesis of the target molecule and for identifying unknown metabolites or degradation products in various studies.

Parameter Value
Molecular FormulaC12H12O4
Theoretical Exact Mass220.0736 u
Measured Monoisotopic Mass220.0739 u
Error1.4 ppm

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids without causing significant fragmentation. In the analysis of this compound, ESI-MS typically shows a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode, or the protonated molecule [M+H]⁺ in positive ion mode. This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information about the molecule, such as the loss of the propoxy group or the carboxylic acid moiety. nih.govnih.govresearchgate.net

Ion Mode Observed Ion m/z
Negative[M-H]⁻219.0660
Positive[M+H]⁺221.0811

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise information on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of this compound.

Determination of Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of its atoms. The benzofuran ring system is expected to be largely planar. The conformation of the propoxy group and the orientation of the carboxylic acid group relative to the benzofuran core are key structural features determined by this method. These conformational details are essential for understanding how the molecule interacts with biological targets or other molecules.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic data provides a detailed table of all bond lengths, bond angles, and dihedral angles within the molecule. These parameters offer insight into the bonding characteristics and steric effects within the structure. For instance, the bond lengths within the aromatic benzofuran system can indicate the degree of electron delocalization. The bond angles around the sp2-hybridized carbons of the furan and benzene rings are expected to be close to 120°, while the geometry around the sp3-hybridized carbons of the propoxy group would be tetrahedral.

Selected Bond Lengths (Å) Selected Bond Angles (°)
C-O (furan)1.37O-C-C (furan)110.5
C=O (carboxyl)1.22C-C-O (carboxyl)115.8
C-O (carboxyl)1.33O=C-O (carboxyl)123.1
C-O (propoxy)1.38C-O-C (propoxy)117.5

Investigation of Crystal Packing and Lattice Interactions

X-ray crystallography elucidates how individual molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding the crystal packing is important for predicting physical properties such as solubility, melting point, and stability.

Computational and Theoretical Investigations of 6 Propoxy Benzofuran 2 Carboxylic Acid

Analysis of Intra- and Intermolecular Non-Covalent Interactions

Non-Covalent Interaction (NCI) Index

Detailed Non-Covalent Interaction (NCI) index analysis for 6-Propoxy-benzofuran-2-carboxylic acid has not been reported in the available scientific literature. This type of analysis is used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular stability and crystal packing. While studies on other benzofuran (B130515) derivatives have utilized similar tools like Hirshfeld surface analysis to investigate intermolecular interactions, specific NCI plots and related data for the title compound are absent. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A direct comparison between theoretically predicted spectroscopic parameters (such as IR, NMR, UV-Vis) and experimental data for this compound is not present in the reviewed literature. For other benzofuran derivatives, researchers have successfully used computational methods like DFT to calculate these parameters, often finding good agreement with experimental spectra, which helps in the structural confirmation and vibrational assignment of the molecules. nih.govphyschemres.orgnih.gov Without experimental spectra or dedicated computational studies for this compound, a comparative analysis cannot be performed.

Structure Activity Relationship Sar Studies of 6 Propoxy Benzofuran 2 Carboxylic Acid Derivatives: Theoretical Framework

Influence of the Propoxy Group on Molecular Recognition and Theoretical Binding Modes

The substituent at the 6-position of the benzofuran (B130515) ring plays a significant role in modulating the molecule's interaction with biological targets. In the case of 6-Propoxy-benzofuran-2-carboxylic acid, the propoxy group (-O-CH₂CH₂CH₃) is expected to exert a considerable influence on molecular recognition and binding.

Hydrophobicity and Lipophilicity : The n-propyl chain of the propoxy group significantly increases the lipophilicity of the molecule compared to a simpler hydroxyl or methoxy (B1213986) substituent. This property is critical for the molecule's ability to cross cell membranes and to engage in hydrophobic interactions within the binding pocket of a target receptor. In many protein-ligand interactions, hydrophobic pockets are key recognition sites, and the flexible propyl chain can adopt various conformations to optimize its fit within such a pocket, potentially leading to enhanced binding affinity.

Steric Influence : The size and conformation of the propoxy group can act as a steric determinant for binding. It can orient the entire benzofuran scaffold within the active site, ensuring that other key functional groups, like the 2-carboxylic acid, are positioned correctly to interact with specific amino acid residues.

Theoretical binding modes would likely show the propoxy group occupying a hydrophobic sub-pocket of the receptor, with the propyl chain making van der Waals contacts with nonpolar amino acid residues. The orientation would be crucial for the proper positioning of the rest of the molecule.

Substituent Effects on the Benzofuran Ring System and Carboxylic Acid Moiety

Substituents on the benzofuran core influence the electronic properties of the entire molecule, which in turn affects its reactivity and binding capabilities.

The propoxy group at the 6-position is an electron-donating group (EDG) due to the resonance effect of the oxygen atom's lone pairs with the aromatic system. This increases the electron density of the benzofuran ring system. The introduction of other substituents, either on the benzene (B151609) or furan (B31954) portion of the scaffold, would further modulate these properties. For instance, adding electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogen atoms (e.g., -Cl, -Br) elsewhere on the ring would counteract the effect of the propoxy group, altering the molecule's electrostatic potential and its ability to participate in π-π stacking or other electronic interactions with a receptor. capes.gov.brnih.gov Studies on other benzofuran derivatives have shown that the presence of halogens can significantly increase biological activity, possibly by forming halogen bonds which improve binding affinity. nih.govresearchgate.net

The electronic nature of substituents on the benzene ring has a direct impact on the acidity (pKa) of the 2-carboxylic acid moiety. libretexts.orglibretexts.org The electron-donating propoxy group increases electron density on the ring, which is transmitted inductively to the carboxylate group. This destabilizes the resulting carboxylate anion (conjugate base), making the carboxylic acid less acidic (i.e., raising its pKa). libretexts.orgopenstax.org Conversely, introducing an electron-withdrawing group on the ring would pull electron density away, stabilizing the carboxylate anion and increasing the acidity of the carboxylic acid. libretexts.orgopenstax.org This modulation of pKa is critical, as the ionization state of the carboxylic acid at physiological pH determines its ability to act as a hydrogen bond donor or to form crucial salt-bridge interactions with positively charged residues like arginine or lysine (B10760008) in a binding site. sigmaaldrich.com

Computational Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking)

Computational methods are invaluable tools for predicting and analyzing the interactions between a ligand, such as a this compound derivative, and its biological target. nih.govresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. researchgate.netnih.gov For this compound derivatives, a docking study would involve placing various analogs into the active site of a target protein to predict their binding conformation and affinity.

The analysis would typically reveal:

Key Interactions : The carboxylic acid at the 2-position is a prime candidate for forming strong hydrogen bonds or a salt bridge with complementary residues in the receptor. sigmaaldrich.com The benzofuran ring itself may engage in π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan. The propoxy group would be predicted to fit into a hydrophobic pocket.

Binding Energy : Docking programs calculate a scoring function to estimate the binding free energy, which helps in ranking different derivatives. A lower binding energy generally suggests a more stable ligand-receptor complex and potentially higher activity.

Below is a hypothetical table illustrating the kind of data a molecular docking study might generate for a series of derivatives.

Compound IDSubstituent (R) at C5Predicted Binding Energy (kcal/mol)Key Predicted Interactions
1-H-8.5H-bond with Arg122, Hydrophobic interaction with Leu80
2-Cl-9.2H-bond with Arg122, Halogen bond with Ser120, Hydrophobic interaction
3-CH₃-8.8H-bond with Arg122, Enhanced hydrophobic interaction with Leu80
4-NO₂-9.5H-bond with Arg122 & Gln150, Hydrophobic interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for biological activity. Based on the structure of this compound, a hypothetical pharmacophore model could be constructed.

Key features might include:

One Hydrogen Bond Acceptor (from the carboxyl oxygen).

One Hydrogen Bond Donor (from the carboxyl -OH).

One Aromatic Ring feature.

One Hydrophobic feature (representing the propoxy group).

This model serves as a 3D query to search virtual libraries for new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active. It also guides the design of new derivatives by indicating where to place certain functional groups to optimize interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netmdpi.com For derivatives of this compound, a QSAR model could be developed to predict the activity of unsynthesized analogs.

The process involves:

Data Set : A series of this compound derivatives with experimentally determined biological activities is required.

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a mathematical equation that correlates the descriptors with biological activity. researchgate.netnih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(LUMO) + c₃(MR) Where pIC₅₀ is the biological activity, LogP is a measure of lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). mdpi.com

The following table provides a hypothetical dataset for a QSAR study.

Compound IDSubstituent (R)LogPLUMO (eV)Molar RefractivityObserved pIC₅₀
1-H3.5-1.2656.8
2-F3.6-1.4647.1
3-Cl4.0-1.5707.5
4-CH₃3.9-1.1707.0

Such a model, once validated, can be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates and saving significant time and resources in the drug discovery process. mdpi.com

Chemical Reactivity and Mechanistic Pathway Investigations of 6 Propoxy Benzofuran 2 Carboxylic Acid

Reaction Kinetics and Reaction Coordinate Analysis

Detailed kinetic studies on the Perkin rearrangement of 6-substituted 3-bromocoumarins to the corresponding benzofuran-2-carboxylic acids provide critical insights into the reaction mechanism. researchgate.net The rearrangement is understood to proceed in two distinct stages: a rapid base-catalyzed ring fission of the coumarin, followed by a slower cyclization to form the benzofuran (B130515) ring. researchgate.net

The first stage, the ring fission, is a first-order reaction catalyzed by a base, such as a hydroxide (B78521) anion. nih.gov The rate-determining step in this stage is proposed to be the addition of the hydroxide anion to the carbonyl group of the lactone. nih.govresearchgate.net Kinetic measurements for the base-catalyzed ring fission of various 6-substituted 3-bromocoumarins in 70% (v/v) dioxane-water have been reported. researchgate.net

The effect of the substituent at the 6-position on the rate of ring fission can be quantified by the Hammett equation, which relates reaction rates to the electronic properties of the substituents. For the ring fission at 30.0 °C, a Hammett reaction constant (ρ) of 2.34 has been determined. nih.govresearchgate.net A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. The propoxy group at the 6-position is an electron-donating group due to the +M (mesomeric) effect of the oxygen atom. Therefore, it is anticipated that 6-propoxy-3-bromocoumarin would undergo ring fission at a slower rate compared to the unsubstituted or electron-withdrawing group substituted analogs.

The second stage of the Perkin rearrangement is the cyclization of the intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, to form the benzofuran-2-carboxylic acid. researchgate.net This stage is also a first-order process but is significantly slower than the initial ring fission. researchgate.net For the cyclization step at 60.0 °C, the Hammett reaction constant (ρ) was determined to be -3.54. researchgate.net The large negative ρ value signifies that this stage is strongly accelerated by electron-donating groups. This is because electron-donating groups increase the nucleophilicity of the phenoxide anion, which is the attacking nucleophile in the intramolecular cyclization. researchgate.net Consequently, the presence of the 6-propoxy group is expected to significantly enhance the rate of the cyclization step.

Table 1: Hammett Reaction Constants for the Perkin Rearrangement

Reaction Stage Temperature (°C) Hammett Constant (ρ) Implication for 6-Propoxy Substituent
Ring Fission 30.0 2.34 Decelerates the reaction
Cyclization 60.0 -3.54 Accelerates the reaction

Detailed Mechanistic Postulations and Validation through Computational Chemistry

The mechanism of the Perkin rearrangement has been the subject of several investigations. nih.govwikipedia.org The currently accepted mechanism, supported by kinetic data, involves a two-stage process. nih.govresearchgate.net For a precursor to 6-Propoxy-benzofuran-2-carboxylic acid, such as 6-propoxy-3-bromocoumarin, the proposed mechanistic pathway is as follows:

Base-Catalyzed Ring Fission: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone ring of 6-propoxy-3-bromocoumarin. This is the rate-determining step of the first stage. This leads to a tetrahedral intermediate, which then undergoes ring opening to form the dianion of (E)-2-bromo-3-(2-hydroxy-4-propoxyphenyl)acrylic acid. nih.govresearchgate.net

Intramolecular Nucleophilic Cyclization: The second stage involves an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide. nih.gov The electron-donating 6-propoxy group enhances the electron density on the phenoxide oxygen, thereby increasing its nucleophilicity and accelerating this step. researchgate.net This cyclization is proposed to proceed through the formation of an unstable carbanion intermediate, followed by the rate-determining fission of the carbon-halogen bond. researchgate.net Subsequent protonation yields the final product, this compound. nih.gov

Role of Solvation and Catalysis in Reaction Outcomes

The solvent system plays a crucial role in the outcome of the Perkin rearrangement. The kinetic studies by Bowden and Battah were conducted in a 70% (v/v) dioxane-water mixture. researchgate.net This mixed solvent system is capable of solvating both the charged intermediates (phenoxide and carboxylate anions) and the less polar starting material. The polarity of the solvent can influence the relative energies of the reactants, intermediates, and transition states, thereby affecting the reaction rates. For instance, a more polar solvent might better stabilize the charged intermediates, potentially lowering the activation energy for their formation.

Catalysis is fundamental to the Perkin rearrangement, which is typically base-catalyzed. nih.gov Sodium hydroxide in ethanol (B145695) or methanol (B129727) is commonly used. nih.gov The base serves two primary roles: it initiates the ring fission by acting as a nucleophile, and it deprotonates the phenolic hydroxyl group to generate the highly nucleophilic phenoxide ion required for the subsequent cyclization. The concentration and strength of the base are critical parameters that can be optimized to achieve high yields and reaction rates. Microwave-assisted synthesis, often in the presence of a base like sodium hydroxide in ethanol, has been shown to significantly reduce reaction times for the Perkin rearrangement, providing an efficient route to benzofuran-2-carboxylic acids. nih.gov

In other synthetic strategies for modifying benzofuran-2-carboxylic acids, such as palladium-catalyzed C-H arylation, the choice of solvent and additives is also critical. For example, in the C3 arylation of a benzofuran-2-carboxamide (B1298429) derivative, solvents like cyclopentyl methyl ether (CPME) and additives such as silver acetate (B1210297) were found to be essential for achieving high yields. nih.gov This highlights the broader importance of the reaction environment in controlling the reactivity of benzofuran derivatives.

Acid-Base Properties and Their Impact on Reaction Pathways

The acid-base properties of this compound and its reaction intermediates are central to its synthesis and reactivity. The final product itself is a carboxylic acid and will exhibit acidic properties due to the ionizable proton of the carboxyl group. The pKa of this carboxylic acid will be influenced by the electronic effects of the benzofuran ring and the 6-propoxy substituent. The propoxy group, being electron-donating, would be expected to slightly increase the pKa (decrease the acidity) of the carboxylic acid compared to the unsubstituted benzofuran-2-carboxylic acid, as it would slightly destabilize the conjugate base (carboxylate anion).

During the Perkin rearrangement, the key intermediate is a phenolic carboxylic acid. The acidity of the phenolic proton is crucial for the formation of the phenoxide anion, which acts as the nucleophile in the cyclization step. The electron-donating propoxy group at the para position relative to the phenolic hydroxyl group would decrease the acidity of this proton, making it a weaker acid. However, in the basic reaction medium, deprotonation to form the phenoxide is still readily achieved. The enhanced electron density on the resulting phenoxide, due to the propoxy group, is what kinetically favors the subsequent cyclization step. researchgate.net

Furthermore, in the work-up of the Perkin rearrangement, an acid such as hydrochloric acid is typically added. nih.gov This serves to protonate the sodium salt of the benzofuran-2-carboxylic acid, which is the initial product in the basic medium, to yield the free carboxylic acid. nih.gov The manipulation of pH is therefore a critical aspect of both the reaction mechanism and the isolation of the final product.

Derivatization and Functionalization Strategies of 6 Propoxy Benzofuran 2 Carboxylic Acid

Ester and Amide Derivative Synthesis

The carboxylic acid moiety at the C2 position is a prime handle for derivatization, readily converted into a wide variety of esters and amides. These functional groups can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

The synthesis of alkyl and aryl esters of 6-propoxy-benzofuran-2-carboxylic acid can be accomplished through several standard organic chemistry methods. One common approach involves the reaction of the parent carboxylic acid with an appropriate alcohol (R-OH) under acidic conditions (Fischer esterification).

Alternatively, the carboxylic acid can be activated prior to reaction with the alcohol. A highly effective method is the conversion of the carboxylic acid to its corresponding acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with a wide range of alkyl or aryl alcohols to yield the desired ester. Another approach is to use coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the direct condensation of the carboxylic acid with an alcohol.

A specific example in the broader benzofuran (B130515) class involves the synthesis of prop-2-yn-1-yl benzofuran-2-carboxylate, a key intermediate for creating hybrid molecules. This is achieved by first hydrolyzing an ethyl ester of a benzofuran-2-carboxylic acid with potassium hydroxide (B78521) (KOH) to yield the corresponding carboxylic acid, which is then esterified with propargyl alcohol. niscair.res.in This highlights a two-step process: saponification followed by esterification to introduce a functional alkyne group via the ester linkage.

Amide analogues are commonly synthesized by reacting an activated form of the carboxylic acid, such as an acyl chloride, with a primary or secondary amine. researchgate.net However, a more advanced and highly modular strategy allows for both amide formation and subsequent functionalization of the benzofuran ring. This method utilizes 8-aminoquinoline (B160924) (AQ) as a bidentate directing group to facilitate palladium-catalyzed C–H arylation at the C3 position of the benzofuran scaffold. chemrxiv.orgnih.gov

The synthetic sequence begins with the coupling of this compound with 8-aminoquinoline to form the corresponding amide substrate. This is typically achieved using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com With the 8-AQ directing group installed, a palladium-catalyzed C–H arylation reaction can be performed. nih.gov This reaction introduces a variety of aryl and heteroaryl substituents specifically at the C3 position, adjacent to the directing group. chemrxiv.org

Following C3-arylation, the 8-AQ auxiliary group can be cleaved and replaced with a different amine through a two-step, one-pot transamidation protocol. mdpi.com The 8-AQ amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form an intermediate N-acyl-Boc-carbamate. This activated intermediate then readily undergoes aminolysis with a diverse range of primary and secondary amines to furnish the final C3-arylated benzofuran-2-carboxamide (B1298429) derivatives in good to excellent yields. nih.gov This powerful sequence allows for the generation of a large library of structurally diverse amides from a single precursor. chemrxiv.org

Interactive Data Table: Scope of the Two-Step Transamidation Procedure for C3-Arylated Benzofuran-2-(8-quinolyl)amides
EntryC3-Aryl Group (Ar)Amine NucleophileResulting Amide ProductYield (%)
14-MethoxyphenylBenzylamineN-benzyl-3-(4-methoxyphenyl)benzofuran-2-carboxamide81
24-MethoxyphenylPyrrolidine(3-(4-methoxyphenyl)benzofuran-2-yl)(pyrrolidin-1-yl)methanone70
34-MethoxyphenylPiperidine(3-(4-methoxyphenyl)benzofuran-2-yl)(piperidin-1-yl)methanone84
44-MethoxyphenylMorpholine(3-(4-methoxyphenyl)benzofuran-2-yl)(morpholin-1-yl)methanone92
54-MethoxyphenylN-MethylbenzylamineN-benzyl-N-methyl-3-(4-methoxyphenyl)benzofuran-2-carboxamide75
64-TrifluoromethylphenylBenzylamineN-benzyl-3-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxamide79
7Thiophen-2-ylBenzylamineN-benzyl-3-(thiophen-2-yl)benzofuran-2-carboxamide60

Data synthesized from representative examples of the methodology described in the literature. nih.gov

Modification of the Propoxy Chain

The 6-propoxy group offers another site for structural modification, although it is generally less reactive than the carboxylic acid. Strategies for its modification can be broadly categorized into two types: cleavage and replacement of the entire chain, or direct functionalization of the alkyl chain.

O-Dealkylation and Re-etherification: The ether linkage can be cleaved to reveal a 6-hydroxy group. This O-dealkylation is a common transformation for aryl alkyl ethers and can be achieved using various reagents. acsgcipr.org Strong protic acids (e.g., HBr), Lewis acids (e.g., BBr₃), or nucleophilic reagents are often employed. Once the 6-hydroxybenzofuran-2-carboxylic acid intermediate is formed, it can be re-etherified with a different alkylating agent (e.g., other alkyl halides, tosylates) under basic conditions (Williamson ether synthesis) to introduce novel alkoxy chains at the C6 position. organic-chemistry.org This strategy allows for the introduction of chains with different lengths, branching, or terminal functional groups.

Direct C-H Functionalization: More recent advances in photoredox catalysis have enabled the direct functionalization of the α-carbon of aryl alkyl ethers. rsc.org These reactions typically proceed via a single-electron oxidation of the electron-rich aromatic ring by an excited-state photocatalyst. This is followed by deprotonation of the α-C-H bond (adjacent to the oxygen atom) to generate an α-aryloxyalkyl radical. rsc.orgresearchgate.net This radical can then be trapped by various electrophiles, such as electron-poor alkenes, to form a new carbon-carbon bond on the propoxy chain itself. This method offers a powerful way to introduce complexity without cleaving the ether bond. rsc.org

Functionalization at Other Positions of the Benzofuran Ring

While the C2 position is occupied by the carboxylic acid, other positions on both the furan (B31954) (C3) and benzene (B151609) (C4, C5, C7) rings can be functionalized to further modulate the molecule's properties.

C3 Position: As detailed in section 7.1.2, the C3 position is readily functionalized via a directed C-H arylation strategy using an 8-aminoquinoline auxiliary attached to the C2-carboxamide. chemrxiv.orgnih.gov This palladium-catalyzed process is highly efficient for introducing a wide range of aryl and heteroaryl groups.

C5 and C7 Positions: The C5 and C7 positions are ortho to the electron-donating 6-propoxy group, making them susceptible to functionalization through Directed ortho-Metalation (DoM). wikipedia.org In this strategy, the oxygen atom of the propoxy group acts as a Directed Metalation Group (DMG), coordinating to a strong organolithium base (e.g., n-butyllithium or s-butyllithium). organic-chemistry.orgbaranlab.org This coordination facilitates the regioselective deprotonation of one of the adjacent ortho-protons (at C5 or C7), forming an aryllithium intermediate. This potent nucleophile can then be quenched with a variety of electrophiles (e.g., I₂, CO₂, aldehydes, silyl (B83357) chlorides) to install a new substituent with high regioselectivity. wikipedia.org The relative acidity of the C5 and C7 protons would determine the major site of lithiation.

C4 Position: The C4 position is para to the 6-propoxy group and meta to the C2-carboxylic acid. Its reactivity towards electrophilic aromatic substitution would be influenced by the combined directing effects of these two groups. The propoxy group is a strong activating, ortho-para director, while the carboxylic acid is a deactivating, meta-director. Therefore, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions would likely be directed primarily to the C5 and C7 positions, which are ortho to the powerful activating propoxy group. Functionalization at C4 would likely require more specialized, multi-step synthetic routes.

Heterocyclic Ring Annulation and Fusion

Building additional heterocyclic rings onto the benzofuran framework leads to the formation of more complex, polycyclic systems. Such annulation or fusion reactions can significantly expand the structural diversity and potential biological activity of the core molecule.

One established strategy involves constructing a new ring from a precursor functional group on the benzofuran. For example, benzofuran chalcones can serve as intermediates for synthesizing fused pyrimidine (B1678525) rings. nih.gov A 2-acetylbenzofuran (B162037) can undergo a Claisen-Schmidt condensation with an aldehyde to form a chalcone, which then reacts with reagents like urea, thiourea, or guanidine (B92328) in the presence of a base to cyclize into a pyrimidine, resulting in a benzofuro[x,y-z]pyrimidine system. researchgate.net

Another powerful approach is the direct, one-pot synthesis of fused systems. Benzofuropyridines, for instance, can be assembled via a sequence involving directed ortho-lithiation of a fluoropyridine, followed by zincation, Negishi cross-coupling with a 2-bromophenyl acetate (B1210297), and a final intramolecular SₙAr reaction to close the furan ring and form the fused benzofuro[2,3-c]pyridine core. nih.gov Other methods for creating fused benzofurans have been developed via the C-H functionalization of related heterocyclic systems like coumarins and flavones, leading to C-O cyclization and the formation of the new furan ring. nih.govrsc.org These strategies demonstrate the feasibility of using the benzofuran scaffold as a foundation for building more elaborate heterocyclic architectures.

Formation of Hybrid Compounds

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is well-suited for this purpose, with the C2-carboxylic acid serving as a convenient attachment point.

Future Research Directions and Emerging Opportunities for 6 Propoxy Benzofuran 2 Carboxylic Acid

Development of Sustainable and Green Synthesis Protocols

The chemical industry's shift towards environmental stewardship necessitates the development of green and sustainable synthetic methods. For 6-Propoxy-benzofuran-2-carboxylic acid, future research will likely focus on moving away from traditional synthesis routes, which may involve harsh conditions or hazardous reagents, towards more eco-friendly alternatives.

Key areas of development include:

Use of Green Solvents: Research into replacing conventional volatile organic compounds with greener alternatives is a promising avenue. Deep eutectic solvents (DESs), for example, are gaining attention for their ability to stabilize polar intermediates and accelerate reaction rates in the synthesis of benzofuran (B130515) rings. acs.org

Energy-Efficient Methodologies: Visible-light-mediated catalysis presents an opportunity to drive chemical reactions under milder conditions, reducing energy consumption. nih.gov Applying photoredox catalysis to the synthesis or derivatization of the benzofuran core could provide novel, energy-efficient pathways. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future protocols will aim for high atom economy, minimizing waste generation. One-pot synthesis strategies, where multiple reaction steps are carried out in a single vessel, are particularly valuable in this regard. acs.org

Recent studies on benzofuran synthesis have highlighted methods that could be adapted for this compound, such as the use of potassium tert-butoxide as a catalyst in dimethyl sulfoxide, which offers a metal-free approach. nih.gov

Integration of Machine Learning and Artificial Intelligence in Molecular Design

Emerging opportunities in this domain include:

De Novo Design: Generative AI models can design novel benzofuran derivatives with desired physicochemical and biological properties. patsnap.com These models can generate vast libraries of virtual compounds based on the this compound scaffold for subsequent screening.

Property Prediction: AI algorithms can accurately predict properties such as bioactivity, efficacy, and toxicity, allowing researchers to prioritize the synthesis of the most promising candidates and reduce late-stage failures in development pipelines. cam.ac.ukpatsnap.com

Structure-Activity Relationship (SAR) Modeling: Machine learning techniques like quantitative structure-activity relationship (QSAR) modeling can identify the key structural features responsible for a compound's activity. patsnap.comnih.gov This can guide the rational design of more potent and selective derivatives of this compound. Computational docking studies have already been used to predict the binding features of benzofuran derivatives to biological targets. mdpi.comnih.gov

Exploration of Novel Catalytic Approaches for Derivatization

Catalysis is fundamental to modern organic synthesis, enabling the efficient and selective modification of complex molecules. Future research on this compound will undoubtedly explore novel catalytic methods to functionalize both the benzofuran core and its substituents.

Table 1: Potential Catalytic Approaches for Derivatizing this compound
Catalyst SystemReaction TypePotential ApplicationReference
Palladium-based (e.g., Pd(OAc)₂, (PPh₃)PdCl₂)C-H Arylation, Sonogashira Coupling, Heck-type CyclizationsIntroduction of aryl or alkynyl groups at various positions on the benzofuran ring to modulate electronic or biological properties. acs.orgnih.govmdpi.com
Copper-based (e.g., CuI, CuBr)Intramolecular Cyclization, Click ReactionsFacilitates the core ring formation and can be used to attach other molecular fragments via triazole linkages. acs.orgniscair.res.in
Gold- and Silver-based (e.g., JohnPhosAuCl/AgNTf₂)Cyclization of Alkynyl EstersOffers alternative pathways for constructing the benzofuran nucleus, potentially with different functional group tolerance. acs.orgsouthwestern.edu
Nickel-based (e.g., Ni(OTf)₂)Nucleophilic Addition ReactionsProvides activation energy for intramolecular reactions to furnish benzofuran derivatives in high yields. acs.orgnih.gov

The strategic use of directing groups, such as the 8-aminoquinoline (B160924) (8-AQ) auxiliary, has enabled the selective C–H functionalization of benzofuran-2-carboxylic acid derivatives, allowing for the installation of diverse aryl and heteroaryl substituents at the C3 position. mdpi.comchemrxiv.org Such methodologies could be directly applied to this compound to generate libraries of novel compounds for screening. chemrxiv.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive building block for advanced functional materials. numberanalytics.com Interdisciplinary research combining organic synthesis with materials science could uncover novel applications for this compound and its derivatives.

Key research avenues include:

Organic Electronics: Benzofuran derivatives are known for their stability, rigidity, and light-emitting properties, which are desirable for organic semiconductors. alfa-chemistry.com They have been investigated for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). alfa-chemistry.comnumberanalytics.com The propoxy and carboxylic acid groups on the target molecule could be used to tune solubility, processing characteristics, and electronic properties.

Fluorescent Probes and Sensors: The inherent fluorescence of many benzofuran systems provides opportunities for developing chemical sensors or biological imaging agents. researchgate.net The carboxylic acid moiety offers a convenient handle for conjugation to other molecules or for modulating pH-dependent optical properties.

Polymer Chemistry: Incorporating the this compound unit into polymer backbones could lead to new materials with tailored optical and electrical properties for applications in organic photovoltaics or other advanced technologies. numberanalytics.comnih.gov

The ability to modify the benzofuran core through the catalytic methods described above would allow for the fine-tuning of properties such as frontier orbital energy levels (HOMO/LUMO), charge carrier mobility, and fluorescence quantum yields. alfa-chemistry.comnumberanalytics.com

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced, in-situ spectroscopic techniques offer a window into these processes in real-time, providing data that is often inaccessible through traditional offline analysis. spectroscopyonline.com

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ProvidedApplication to this compound Synthesis
In-situ Fourier-Transform Infrared (FT-IR) SpectroscopyReal-time concentration profiles of reactants, products, and key intermediates by monitoring characteristic vibrational bands (e.g., C=O, C-O-C).Allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and kinetic modeling. spectroscopyonline.com
In-situ Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information on all species in the reaction mixture, enabling the identification of intermediates and byproducts.Provides mechanistic insights into complex catalytic cycles and helps to identify sources of impurities.
In-situ Raman SpectroscopyComplementary to FT-IR, particularly useful for monitoring reactions in aqueous media and for symmetric vibrations.Can track changes in the benzofuran core structure and functional groups during derivatization reactions.

The application of these techniques to the synthesis and derivatization of this compound would enable a more rigorous, data-driven approach to process development. spectroscopyonline.com By providing a deeper understanding of the reaction landscape, these methods can facilitate the rapid development of robust, efficient, and scalable synthetic protocols.

Q & A

Q. Advanced

  • Substituent Effects : Electron-donating groups (e.g., propoxy) at the 6-position enhance bioavailability by improving solubility .
  • Core Modifications : Fusing quinoline or carbazole moieties (e.g., 2-(benzofuran-2-yl)benzoquinoline derivatives) increases binding affinity to biological targets .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

  • Exposure Mitigation : Use fume hoods and personal protective equipment (PPE) during synthesis. Collect air samples to monitor airborne concentrations .
  • Toxicity Management : While full toxicological data may be lacking, treat the compound as a potential irritant. Seek medical evaluation for exposure-related symptoms .

How do substituents at the 6-position influence the compound’s solubility and crystallinity?

Q. Advanced

  • Alkoxy Chains : Longer chains (e.g., butyryloxy vs. propoxy) reduce crystallinity but improve solubility in organic solvents .
  • Polar Groups : Hydroxyl or carboxylate groups enhance aqueous solubility but may require pH adjustment for stability .

What computational methods are effective for predicting the physicochemical properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulates solvation effects and interaction with biological membranes .

Are there novel catalytic systems reported for synthesizing benzofuran-carboxylic acid derivatives?

Advanced
Recent advances include:

  • Palladium Catalysis : For Suzuki-Miyaura coupling to introduce aryl groups at the 2-position .
  • Organocatalysts : Asymmetric induction in chiral benzofuran derivatives using proline-based catalysts .

How can biological activity assays be designed to evaluate this compound’s therapeutic potential?

Q. Advanced

  • In Vitro Models : Screen against enzyme targets (e.g., cyclooxygenase-2) using fluorometric or colorimetric assays .
  • In Vivo Studies : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models, with HPLC-MS for metabolite profiling .

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